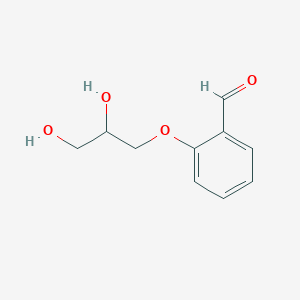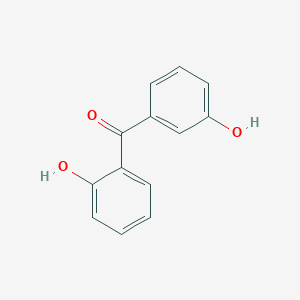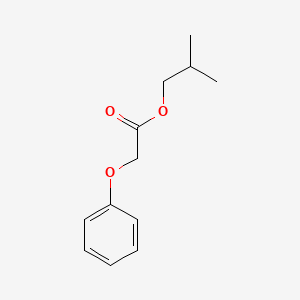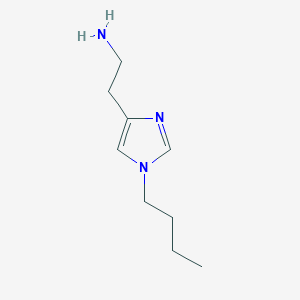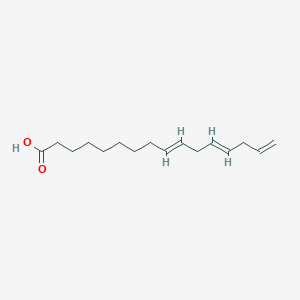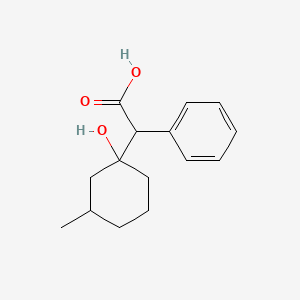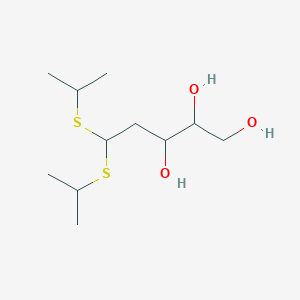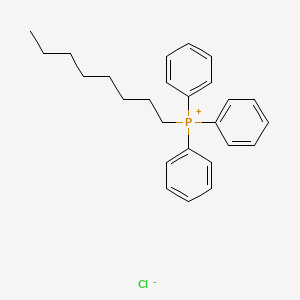
Octyl(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl(triphenyl)phosphanium chloride: is a quaternary phosphonium salt that features an octyl group attached to a triphenylphosphine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an octyl halide, such as octyl chloride, in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
PPh3+C8H17Cl→C8H17PPh3+Cl−
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Octyl(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl(triphenyl)phosphanium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, it can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents.
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of octyl(triphenyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The octyl group enhances its solubility in organic solvents, while the triphenylphosphine moiety facilitates the transfer of ions or molecules between different phases. This dual functionality allows it to effectively catalyze reactions that would otherwise be slow or inefficient.
Comparación Con Compuestos Similares
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of an octyl group.
(Phenylmethyl)triphenylphosphonium chloride: Contains a phenylmethyl group instead of an octyl group.
Uniqueness: Octyl(triphenyl)phosphanium chloride is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in applications requiring enhanced phase-transfer capabilities and specific solubility properties.
Propiedades
Número CAS |
84834-74-2 |
|---|---|
Fórmula molecular |
C26H32ClP |
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
octyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H32P.ClH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KEOBWUMRPKYDQF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
